![molecular formula C23H22N2O3 B2890022 Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate CAS No. 126787-17-5](/img/structure/B2890022.png)

Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

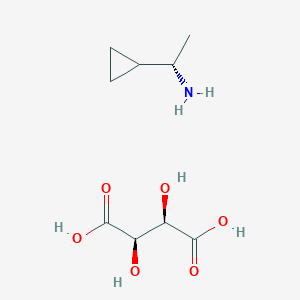

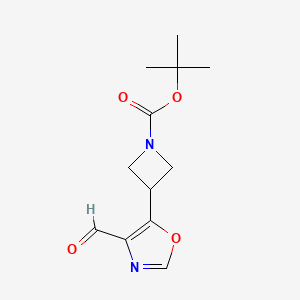

Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate is a chemical compound with the CAS Number: 126787-17-5. It has a molecular weight of 374.44 . The IUPAC name for this compound is benzyl 2-anilino-1-benzyl-2-oxoethylcarbamate .

Molecular Structure Analysis

The InChI code for Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate is1S/C23H22N2O3/c26-22 (24-20-14-8-3-9-15-20)21 (16-18-10-4-1-5-11-18)25-23 (27)28-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2, (H,24,26) (H,25,27) . This code represents the molecular structure of the compound.

Scientific Research Applications

Gold(I)-Catalyzed Intramolecular Hydroamination

A study demonstrated the use of a gold(I) catalyst for the intramolecular hydroamination of N-allenyl carbamates, resulting in the efficient formation of piperidine derivatives, among others. This reaction showcases the application of carbamates in synthesizing complex nitrogen-containing heterocycles, which are prevalent in many biologically active compounds (Zhang et al., 2006).

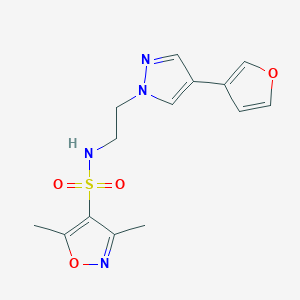

Anti-Helicobacter pylori Agents

Carbamate derivatives have been identified as potent and selective agents against Helicobacter pylori, a significant gastric pathogen. A study on 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)ethyl carbamates revealed their strong inhibitory action against various strains of H. pylori, including those resistant to conventional treatments (Carcanague et al., 2002).

Aminolysis of Aryl N-Ethyl Thiocarbamates

Investigations into the aminolysis reactions of aryl N-ethyl thiocarbamates have contributed to understanding the mechanisms of such reactions in organic synthesis. This research offers insights into the kinetics and potential applications of carbamates in synthesizing various organic compounds (Oh et al., 2004).

Antineoplastic and Antifilarial Agents

Carbamates have been synthesized and evaluated for their potential as antineoplastic and antifilarial agents. This includes studies on methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, showcasing the therapeutic potential of carbamate derivatives in treating cancer and parasitic infections (Ram et al., 1992).

Photodegradation of Urethane Model Systems

Research on the photodegradation of urethane model systems, including ethyl N-phenyl-carbamate, has provided valuable information on the stability and degradation pathways of carbamates under UV light. This is crucial for understanding the environmental impact and stability of carbamate-based materials (Beachell & Chang, 1972).

Safety and Hazards

properties

IUPAC Name |

benzyl N-(1-anilino-1-oxo-3-phenylpropan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c26-22(24-20-14-8-3-9-15-20)21(16-18-10-4-1-5-11-18)25-23(27)28-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAZVNYQZYAOEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,6-dimethoxybenzamide](/img/structure/B2889944.png)

![2-chloro-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2889946.png)

![3,4-Difluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2889947.png)

![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2889951.png)

![(E)-1-(4-benzylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B2889952.png)

![(3Z)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2889953.png)

![(Z)-4-(diethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2889954.png)

![N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2889960.png)